

in vitro vs in vivo activity of 4-Nitro-2-phenyl-1H-indole

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Compound of Interest

Compound Name: 4-Nitro-2-phenyl-1H-indole

Cat. No.: B1317524

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A Comparative Guide to the Biological Activity of Nitro-Substituted Phenylindoles: In Vitro vs. In Vivo Perspectives

This guide provides a comparative overview of the in vitro and in vivo biological activities of nitro-substituted phenylindole derivatives, with a focus on compounds structurally related to **4-Nitro-2-phenyl-1H-indole**. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals. It is important to note that a direct comparative study for the specific molecule **4-Nitro-2-phenyl-1H-indole** is not readily available in the reviewed literature; therefore, this guide synthesizes findings from various substituted nitro-phenylindole analogues to provide a comprehensive understanding of their potential biological effects.

In Vitro Activity Profile

The in vitro studies on nitro-substituted phenylindoles reveal a diverse range of biological activities, including antifungal, anticancer, antibacterial, and receptor antagonist properties.

Antifungal Activity

A study investigating the fungicidal properties of substituted 2-phenyl-1H-indoles demonstrated that a compound with a meta-nitro substitution on the phenyl ring exhibited the most effective antifungal activity against *Fusarium moniliforme*.^[1]

Table 1: In Vitro Antifungal Activity of Substituted 2-Phenyl-1H-indoles^[1]

Compound	Test Fungi	ED50 (µg/mL)
2-(3-nitrophenyl)-1H-indole	<i>F. moniliforme</i>	362
2-(4-chlorophenyl)-1H-indole	<i>F. moniliforme</i>	851

Anticancer Activity

Derivatives of 5-nitroindole have been synthesized and evaluated as binders to the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer. These compounds have been shown to down-regulate c-Myc expression and induce cell-cycle arrest in cancer cells.[\[2\]](#)[\[3\]](#)

5-HT2A Receptor Antagonism

A series of 4-nitroindole sulfonamides were found to be potent antagonists of the 5-HT2A receptor, with most compounds exhibiting IC50 values of less than 1µM. These compounds also showed high selectivity for the 5-HT2C receptor.[\[4\]](#)

In Vivo Activity Profile

In vivo studies on nitro-substituted phenylindoles are less common in the available literature. However, research on related substituted 2-phenylindole derivatives has demonstrated anticonvulsant activity in animal models.

Anticonvulsant Activity

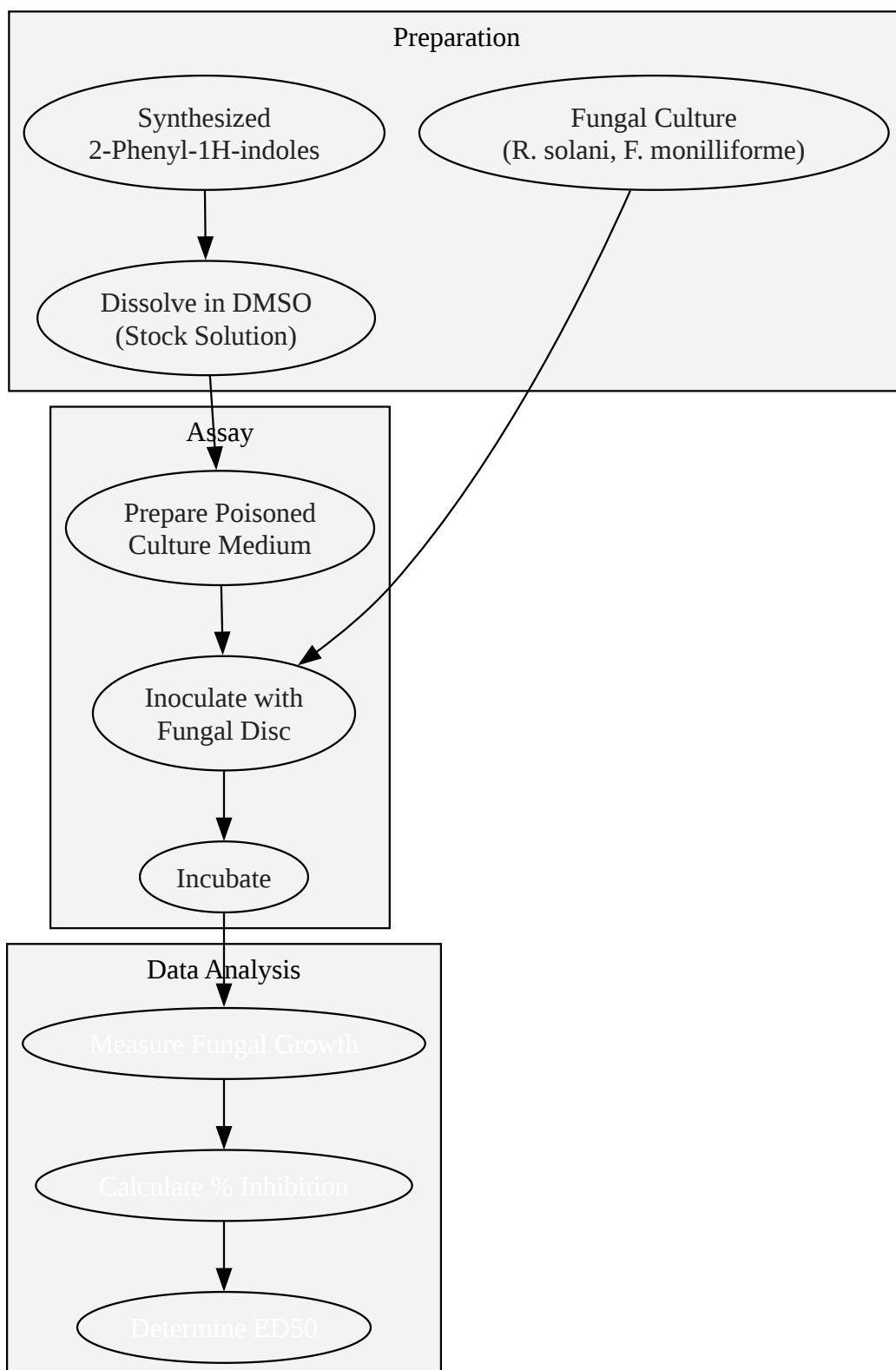
Substituted 2-phenylindole derivatives have been evaluated for their anticonvulsant properties using the Maximal Electroshock (MES) model in vivo.[\[5\]](#) A study reported that a 2-(3-nitrophenyl)-1H-indole derivative showed significant anticonvulsant effects.[\[5\]](#)

Experimental Protocols

In Vitro Antifungal Activity Assay (Poisoned Food Technique)[\[1\]](#)

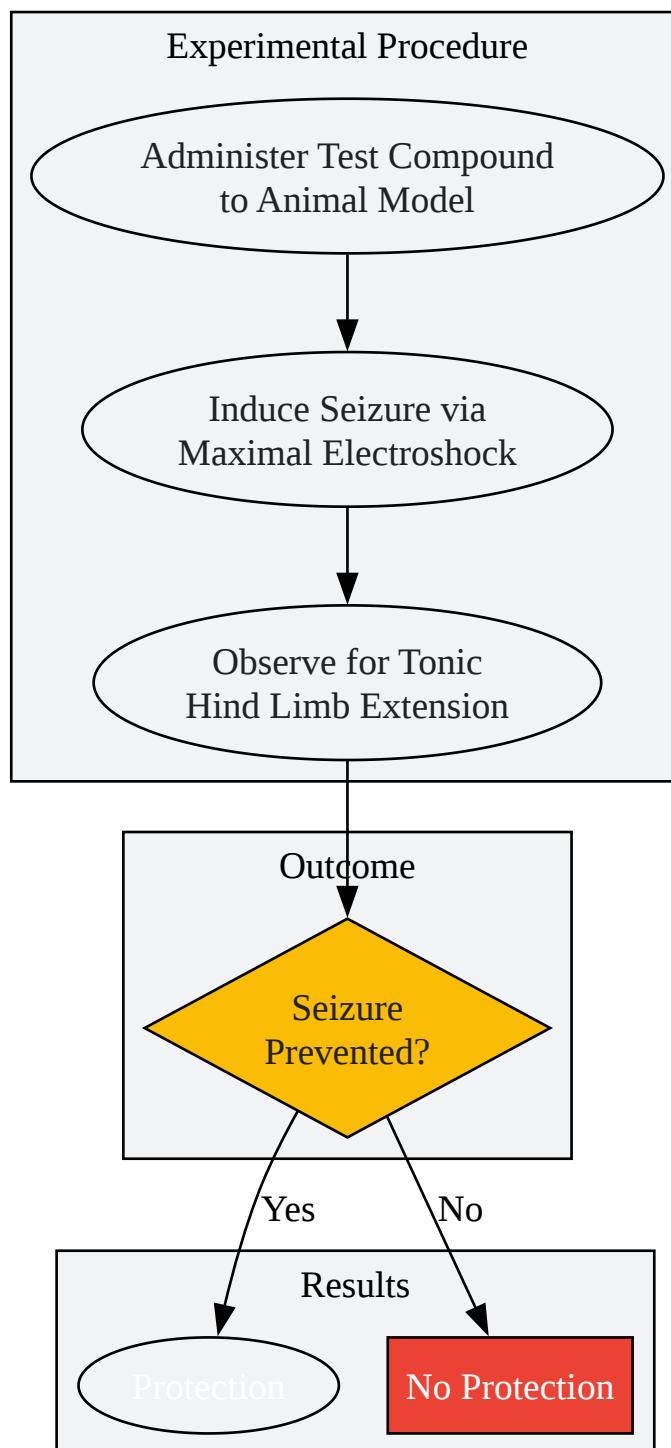
- Preparation of Fungal Culture: The test fungi, *Rhizoctonia solani* and *Fusarium moniliforme*, were cultured on a suitable medium.

- Preparation of Test Solutions: The synthesized 2-phenyl-1H-indole compounds were dissolved in Dimethyl sulfoxide (DMSO) to create stock solutions.
- Poisoned Medium Preparation: The stock solutions of the test compounds were mixed with the molten culture medium at various concentrations.
- Inoculation: A small disc of the fungal culture was placed on the solidified poisoned medium in a petri dish.
- Incubation: The plates were incubated at an appropriate temperature until fungal growth was observed in the control plates (containing only DMSO).
- Data Analysis: The percentage of inhibition was calculated by comparing the growth of the fungus in the test plates with the control plates. The ED₅₀ value, the concentration of the compound that causes 50% inhibition of fungal growth, was then determined.

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In Vivo Anticonvulsant Activity Assay (Maximal Electroshock Model)[5]

- Animal Model: Typically, mice or rats are used for this assay.
- Compound Administration: The test compounds (substituted 2-phenylindoles) are administered to the animals, usually via intraperitoneal injection or oral gavage, at various doses. A control group receives the vehicle (the solvent used to dissolve the compounds).
- Induction of Seizures: After a specific period to allow for drug absorption, a maximal electroshock is delivered through corneal or ear electrodes to induce tonic-clonic seizures.
- Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
- Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The dose of the compound that protects 50% of the animals from the seizure (ED50) is determined.

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Comparison and Conclusion

The available data suggests that nitro-substituted phenylindoles are a versatile class of compounds with a range of biological activities. The in vitro studies highlight their potential as antifungal, anticancer, and neuro-receptor modulating agents. While in vivo data is more limited, the demonstrated anticonvulsant activity of some derivatives in animal models indicates that these compounds can be systemically active and exert effects in a whole organism.

The difference in the observed activities (e.g., antifungal in vitro vs. anticonvulsant in vivo) for different nitro-phenylindole derivatives underscores the importance of the substitution pattern on the indole and phenyl rings in determining the specific biological effect. Further research, including direct in vitro and in vivo comparative studies of specific compounds like **4-Nitro-2-phenyl-1H-indole**, is necessary to fully elucidate their therapeutic potential and to establish a clear correlation between their in vitro mechanisms and in vivo efficacy.

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